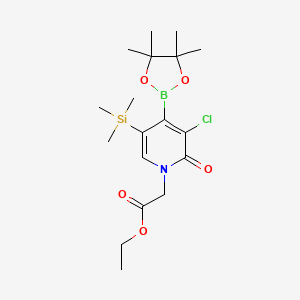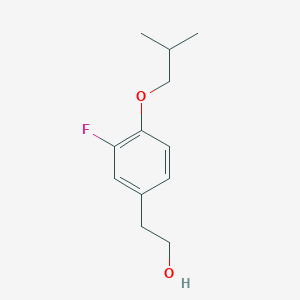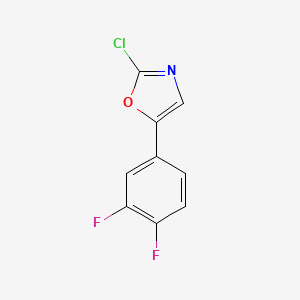
2-(Difluoromethyl)-3-phenoxy-thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-phenoxy-thiophene is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-phenoxy-thiophene typically involves the difluoromethylation of a thiophene derivative. One common method is the reaction of a thiophene precursor with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-3-phenoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallics, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or phenoxy group .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-phenoxy-thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-phenoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)-3-phenoxy-thiophene
- 2-(Difluoromethyl)-3-methoxy-thiophene
- 2-(Difluoromethyl)-3-phenyl-thiophene
Comparison: 2-(Difluoromethyl)-3-phenoxy-thiophene is unique due to the presence of both the difluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H8F2OS |
|---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-phenoxythiophene |
InChI |
InChI=1S/C11H8F2OS/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7,11H |
InChI-Schlüssel |
BAJTXELLBYSLBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)








